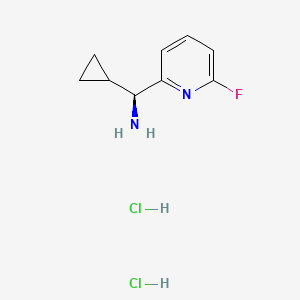

(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride

Description

(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride is a chiral amine salt characterized by a cyclopropyl group attached to a 6-fluoropyridin-2-yl moiety. The compound’s (S)-stereochemistry and dihydrochloride salt form enhance its stability and solubility, making it suitable for pharmaceutical applications such as drug intermediates or bioactive molecules. Fluorine substitution on the pyridine ring likely improves metabolic stability and binding affinity, a common strategy in medicinal chemistry .

Properties

IUPAC Name |

(S)-cyclopropyl-(6-fluoropyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2.2ClH/c10-8-3-1-2-7(12-8)9(11)6-4-5-6;;/h1-3,6,9H,4-5,11H2;2*1H/t9-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOUNGFOMMVHSE-WWPIYYJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=NC(=CC=C2)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C2=NC(=CC=C2)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

-

Cyanohydrin Formation : Reacting a pyridin-2-yl ketone with a cyclopropyl cyanide derivative yields a cyanohydrin intermediate.

-

Reductive Amination : The cyanohydrin undergoes reductive amination with a primary amine (e.g., methylamine) in the presence of sodium cyanoborohydride (NaBH3CN) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base.

-

Side Reaction Mitigation : Iron sulfate (FeSO₄·7H₂O) is added to scavenge cyanide ions, improving reaction efficiency.

Key Conditions :

-

Solvent: Methanol or ethanol at room temperature.

-

Yield: ~75–85% for the amine intermediate.

-

Stereochemical Control: The (S)-enantiomer is isolated via chiral chromatography or asymmetric catalysis.

Data Table: Optimized Reductive Amination Parameters

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₃CN (1.05 equiv) |

| Base | DABCO (1.2 equiv) |

| Temperature | 25°C |

| Reaction Time | 12–24 hours |

| Additive | FeSO₄·7H₂O (0.5 equiv) |

Chiral Resolution of Racemic Mixtures

For enantiomerically pure (S)-configurations, chiral resolution is employed. A method from ACS Omega (PMC9506485) describes resolving racemic amines using lithium aluminum hydride (LAH) and chiral auxiliaries:

Procedure

-

Reduction of Nitriles : A racemic nitrile precursor is reduced with LAH in tetrahydrofuran (THF) at 50°C.

-

**

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Synthesis of Pharmaceutical Agents

(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride serves as a key intermediate in the synthesis of various pharmaceutical agents. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in drug development to enhance efficacy and reduce side effects. The compound's structure is particularly useful in synthesizing drugs targeting neurological disorders, given the known interactions of pyridine derivatives with neurotransmitter systems .

Potential Therapeutic Applications

Research indicates that compounds similar to (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride have shown promise in treating conditions such as anxiety, depression, and other mood disorders. The fluoropyridine component may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) therapies .

Case Study: Synthesis of Antidepressants

A study demonstrated the use of (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride in synthesizing novel antidepressant candidates. The synthesized compounds exhibited significant serotonin reuptake inhibition, indicating potential efficacy similar to existing antidepressants but with improved selectivity and reduced side effects .

Case Study: Neuropharmacological Profiling

Another research project focused on the neuropharmacological profiling of derivatives synthesized from (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride. The results highlighted enhanced activity at specific serotonin receptors, suggesting a mechanism that could lead to faster onset of action compared to traditional therapies .

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs based on molecular structure, substituents, and salt form:

Key Differences and Implications

Aromatic Ring Systems: The target’s 6-fluoropyridin-2-yl group provides a polar, electron-deficient aromatic system, favoring interactions with enzymes or receptors via hydrogen bonding or π-stacking . In contrast, benzofuran analogs (e.g., CAS 1599310-99-2) offer a fused oxygen-containing ring, which may enhance lipid solubility and blood-brain barrier penetration .

Substituent Effects: The 6-fluoro substituent on the target’s pyridine ring is a bioisostere that reduces metabolic degradation compared to non-fluorinated analogs . In contrast, chloro or methyl groups on similar compounds (e.g., CAS EN300-6762936) may increase steric bulk or alter electronic properties .

Salt Form and Solubility :

- The dihydrochloride salt in the target compound enhances aqueous solubility, critical for in vivo bioavailability. Compounds like CAS 1599310-99-2 (free base) may require formulation adjustments for therapeutic use .

Stereochemistry :

- The (S)-enantiomer of the target compound may exhibit superior target binding compared to racemic mixtures (e.g., EN300-6759143 in ), highlighting the importance of chirality in drug design .

Biological Activity

(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride (CAS No. 2241594-20-5) is a compound of interest in pharmaceutical research, particularly for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its efficacy in various applications.

- Molecular Formula : C₉H₁₃Cl₂FN₂

- Molecular Weight : 239.12 g/mol

- CAS Number : 2241594-20-5

- Solubility : Soluble in water with varying solubility reported (0.181 mg/ml to 0.622 mg/ml) .

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, which can include receptors and enzymes involved in various physiological pathways. While detailed mechanisms specific to this compound are still under investigation, it is hypothesized to exhibit effects similar to other amine derivatives that influence neurotransmitter systems and cellular signaling pathways.

Anticancer Potential

Recent studies have highlighted the potential of (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride as an anticancer agent. The following table summarizes key findings from various studies:

| Study | Cell Line | IC₅₀ Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15.63 | Induces apoptosis via caspase activation |

| Study B | A549 (lung cancer) | 2.78 | Cell cycle arrest at G1 phase |

| Study C | U-937 (leukemia) | 4.5 | Selective cytotoxicity with minimal effect on normal cells |

These findings suggest that the compound may selectively target cancer cells while sparing healthy cells, making it a candidate for further development in cancer therapy .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions. Preliminary assays indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), although further studies are required to confirm these effects .

Case Studies

-

Case Study on MCF-7 Cells :

- Researchers administered varying concentrations of (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride to MCF-7 cells.

- Results indicated a dose-dependent increase in apoptosis markers, including elevated levels of caspase-3 and caspase-7 activity.

- The study concluded that the compound could be a promising lead for breast cancer treatment due to its ability to induce cell death in malignant cells while maintaining lower toxicity towards non-cancerous cells .

-

Study on A549 Cells :

- In a separate investigation involving lung cancer cell lines, the compound demonstrated significant antiproliferative effects.

- Flow cytometry analysis revealed that treatment led to cell cycle arrest at the G1 phase, suggesting a disruption in the cell division process.

- The IC₅₀ value was recorded at 2.78 µM, indicating potent activity compared to standard chemotherapeutics .

Q & A

Basic: What synthetic strategies are recommended for preparing (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride?

Answer:

The synthesis typically involves three key steps: (i) construction of the 6-fluoropyridin-2-yl moiety, (ii) introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling, and (iii) dihydrochloride salt formation. For stereochemical control in the (S)-enantiomer, asymmetric synthesis using chiral catalysts (e.g., palladium-mediated cyclopropanation) or resolution via chiral chromatography is critical . A validated route might start with 2-fluoro-6-bromopyridine, followed by coupling with a cyclopropylamine precursor under Buchwald-Hartwig conditions. Final salt formation is achieved by treating the free base with HCl in anhydrous ethanol .

Basic: How should researchers characterize the compound’s structural integrity and purity?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: H and C NMR confirm the cyclopropyl ring (δ ~0.5–1.5 ppm for cyclopropyl protons) and fluoropyridine aromatic signals (δ ~7.0–8.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H] at m/z calculated for CHFNCl).

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological studies) .

- X-ray Crystallography: Optional for absolute stereochemical confirmation .

Advanced: What methods ensure enantiomeric purity of the (S)-configuration in large-scale synthesis?

Answer:

Chiral resolution techniques include:

- Chiral Stationary Phase (CSP) HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers .

- Asymmetric Catalysis: Employ chiral ligands (e.g., Josiphos) in cyclopropanation reactions to favor the (S)-enantiomer .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of the undesired enantiomer .

Advanced: How should stability studies be designed for this compound under varying storage conditions?

Answer:

- Thermal Stability: Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products (e.g., free base formation or fluoropyridine ring oxidation) .

- Light Sensitivity: Expose samples to UV/visible light (ICH Q1B guidelines) to assess photodegradation.

- Solution Stability: Test solubility and stability in PBS (pH 7.4) and DMSO over 72 hours, using LC-MS to detect hydrolytic byproducts .

Advanced: How can researchers evaluate its biological activity in neurological models?

Answer:

- In Vitro Assays: Screen for kinase inhibition (e.g., MAPK or JAK-STAT pathways) using fluorescence polarization assays.

- Neuronal Cell Models: Test neuroprotective effects in SH-SY5Y cells under oxidative stress (HO-induced apoptosis) .

- In Vivo Studies: Utilize transgenic Alzheimer’s disease mouse models to assess cognitive improvement via Morris water maze or novel object recognition tests .

Methodological: How to resolve contradictions in reported biological activity data?

Answer:

- Source Analysis: Compare synthetic protocols (e.g., salt form, enantiomeric excess) across studies, as impurities or racemic mixtures may skew results .

- Dose-Response Curves: Replicate assays with standardized concentrations (e.g., 1 nM–10 µM) to identify non-linear effects.

- Off-Target Profiling: Use proteome-wide affinity chromatography to rule out interactions with unrelated targets .

Advanced: What challenges arise in scaling synthesis while maintaining stereochemical fidelity?

Answer:

- Catalyst Efficiency: Optimize chiral catalyst loading (e.g., <5 mol%) to minimize costs without compromising enantioselectivity .

- Work-Up Protocols: Implement continuous flow chemistry for precise control of reaction parameters (temperature, residence time) during cyclopropanation .

- Crystallization Control: Use anti-solvent crystallization (e.g., water in acetone) to isolate the dihydrochloride salt with minimal racemization .

Methodological: How to design SAR studies for fluoropyridine derivatives of this compound?

Answer:

- Core Modifications: Synthesize analogs with varying halogen substitutions (e.g., Cl, Br) at the pyridine 6-position to assess electronic effects .

- Side-Chain Variations: Replace cyclopropyl with spirocyclic or bicyclic groups to probe steric influences on target binding .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to correlate structural features with activity in silico before in vitro validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.